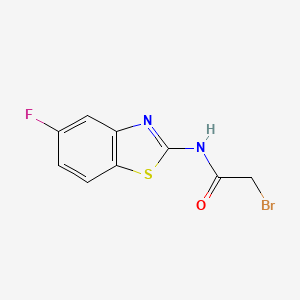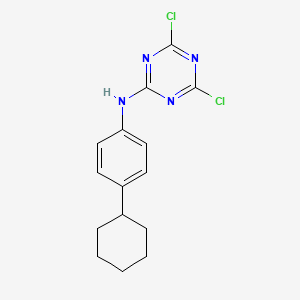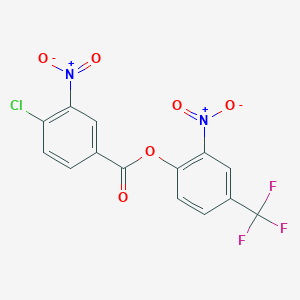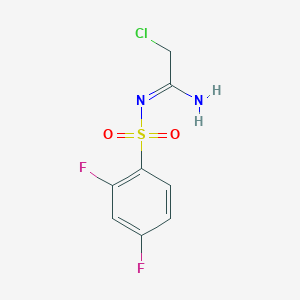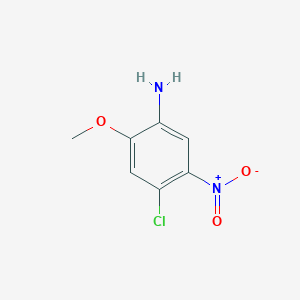
4-Chloro-2-methoxy-5-nitroaniline
Übersicht
Beschreibung
4-Chloro-2-methoxy-5-nitroaniline is a compound with the CAS Number: 22459-72-9 and a molecular weight of 202.6 . It has a monoclinic structure . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The compound was developed by a slow evaporation method at 40 °C .Molecular Structure Analysis
The molecular structure of 4-chloro-2-methoxy-5-nitroaniline was recognized by single-crystal XRD analysis . The compound contains both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis
4-Chloro-2-methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
The compound is thermally stable up to 115 °C . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-methoxy-5-nitroaniline, focusing on six unique fields:
Optoelectronics and Nonlinear Optics
4-Chloro-2-methoxy-5-nitroaniline has been studied for its nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, such as in the development of optical switches, modulators, and frequency converters. The compound’s ability to exhibit second harmonic generation (SHG) makes it valuable for creating materials that can convert laser light to different wavelengths, which is essential in telecommunications and laser technology .
Dye and Pigment Industry
This compound is used as an intermediate in the synthesis of azo dyes and pigments. Azo dyes are widely used in the textile industry for dyeing fabrics, and pigments derived from 4-Chloro-2-methoxy-5-nitroaniline are used in various applications, including printing inks, paints, and plastics. The compound’s chemical structure allows for the creation of vibrant and stable colors, making it a key component in the production of high-quality dyes and pigments .
Pharmaceuticals and Medicinal Chemistry
In medicinal chemistry, 4-Chloro-2-methoxy-5-nitroaniline serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV. The compound’s ability to interact with biological targets makes it a valuable starting material for drug development .
Agricultural Chemicals
The compound is also used in the synthesis of agrochemicals, including herbicides and pesticides. Its chemical properties allow for the creation of compounds that can effectively control pests and weeds, contributing to increased agricultural productivity. Research into its derivatives aims to develop more efficient and environmentally friendly agricultural chemicals .
Material Science and Engineering
In material science, 4-Chloro-2-methoxy-5-nitroaniline is used to develop advanced materials with specific properties. For example, it is used in the synthesis of polymers and resins that require high thermal stability and mechanical strength. These materials are used in various engineering applications, including coatings, adhesives, and composite materials .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-methoxy-5-nitroaniline is the organic nonlinear optical (NLO) materials due to their potential applications in optoelectronics, photonics, nonlinear optical, and laser technology . The compound has a large number of delocalized π electrons as well as an extra electron donor and the electron acceptor on opposite sides of the molecule .
Mode of Action
4-Chloro-2-methoxy-5-nitroaniline interacts with its targets by forming strong intra- and intermolecular hydrogen bonding interactions . In the 4-Chloro-2-methoxy-5-nitroaniline molecule, the amine group’s hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
The compound affects the pathways related to the generation of nonlinear optical properties. It leads to a good macroscopic NLO response and high molecular hyperpolarizability . This results in the compound having a high degree of nonlinearity, making it valuable in the design of devices in communication technologies .
Pharmacokinetics
The compound is thermally stable up to 115 °c , which may impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of 4-Chloro-2-methoxy-5-nitroaniline results in the generation of organic nonlinear optical single crystals . These crystals have enormous optical, laser, and NLO properties, making them valuable in a broad range of applications such as energy, electronics, biotechnology, and nanotechnology .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methoxy-5-nitroaniline can be influenced by environmental factors. For instance, the compound was developed by a slow evaporation method at 40 °C . This suggests that temperature and evaporation rate can significantly impact the formation and properties of the resulting crystals.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQAJYDEDLSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-nitroaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


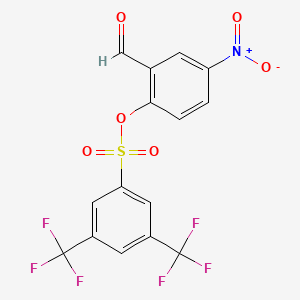

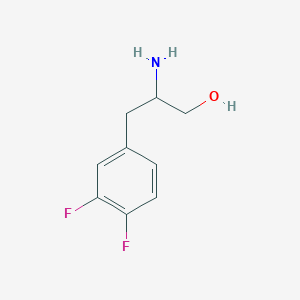

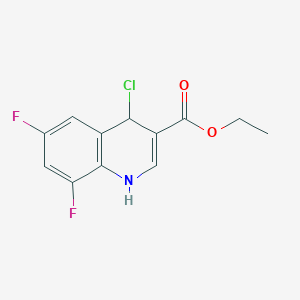
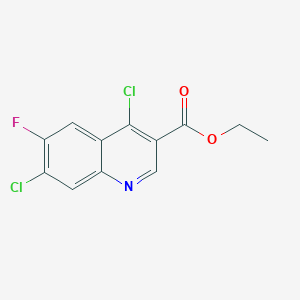
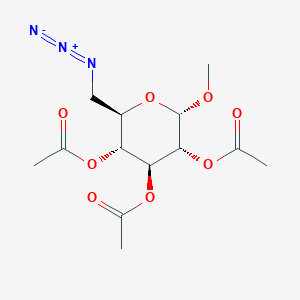

![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
